2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound belonging to the quinazoline and isoindole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate amine to form an intermediate, which is then further reacted with other reagents to introduce the quinazoline and isoindole moieties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial synthesis to ensure sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The binding interactions can modulate the activity of these targets, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include:
Quinazoline derivatives
Isoindole derivatives
Benzamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the resulting unique chemical and biological properties. These features can lead to different reactivity patterns and biological activities, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSGWXORXNFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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